Bactoprenylpyrophosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

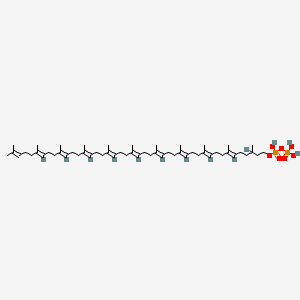

Bactoprenylpyrophosphate, also known as this compound, is a useful research compound. Its molecular formula is C55H94O7P2 and its molecular weight is 929.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biochemical Role in Cell Wall Synthesis

Bactoprenylpyrophosphate functions as a lipid carrier in the biosynthesis of peptidoglycan, a vital component of bacterial cell walls. The synthesis process involves several key steps:

- Lipid II Formation : this compound is involved in the assembly of Lipid II, which serves as a precursor for peptidoglycan synthesis. Lipid II is composed of N-acetylmuramoyl-pentapeptide and N-acetylglucosamine linked to bactoprenol .

- Enzymatic Interactions : Enzymes such as MraY and MurG catalyze the transfer of glycan moieties onto this compound, facilitating the assembly of the peptidoglycan layer .

Interactions with Antibiotics

This compound is a target for various antibiotics that inhibit bacterial cell wall synthesis. Understanding these interactions is critical for developing new antimicrobial agents:

- Inhibition by Lipopeptides : Antibiotics like friulimicin B disrupt the cell wall precursor cycle by forming complexes with bactoprenyl phosphate, thereby preventing proper cell wall assembly .

- Teixobactin Binding : Research indicates that teixobactin binds to lipid II and interacts with this compound, blocking its function and leading to bacterial death . This mechanism highlights the potential for targeting this compound in antibiotic development.

Microbial Resistance Mechanisms

The role of this compound in microbial resistance has garnered significant attention:

- Resistance Mechanisms : Mutations in enzymes responsible for synthesizing undecaprenyl pyrophosphate can lead to altered growth responses under stress conditions, indicating a link between this compound metabolism and antibiotic resistance .

- Conditional Transporter Reliance : Studies suggest that bacteria may adapt their reliance on bactoprenyl pyrophosphate transporters to survive in hostile environments, enhancing their resilience against antibiotic treatments .

Case Studies and Research Findings

Several key studies have contributed to our understanding of this compound's applications:

Future Directions in Research

The ongoing research into this compound presents several avenues for future exploration:

- Targeting this compound : Developing new antibiotics that specifically target the pathways involving this compound could lead to effective treatments against resistant bacterial strains.

- Understanding Resistance Mechanisms : Further studies on how bacteria adapt their use of this compound under stress can provide insights into combating antibiotic resistance.

Analyse Chemischer Reaktionen

Reaction Steps:

-

Condensation of Isopentenyl Pyrophosphate (IPP)

-

Farnesyl pyrophosphate synthase (FPPS) catalyzes the sequential addition of IPP to dimethylallyl pyrophosphate (DMAPP), forming farnesyl pyrophosphate (C15-PP) .

-

Reaction:

DMAPP+2 IPPFPPSFPP C15 PP +2PPi

-

-

Elongation to C55-PP

Structural Features of UppS:

-

UppS is a homodimer with a hydrophobic cleft for substrate binding.

-

A "structural P-loop" motif facilitates phosphate recognition during catalysis .

Formation of Lipid I

-

Enzyme : MraY (translocase)

-

Reaction : Transfers phospho-MurNAc-pentapeptide from UDP-MurNAc-pentapeptide to C55-PP.

UDP MurNAc pentapeptide+C55 PPMraYLipid I+UMP .

Formation of Lipid II

-

Enzyme : MurG (glycosyltransferase)

-

Reaction : Adds GlcNAc to Lipid I, forming Lipid II.

Lipid I+UDP GlcNAcMurGLipid II+UDP .

Translocation and Polymerization

-

Lipid II is flipped to the outer membrane leaflet by MurJ or FtsW flippases .

-

Transglycosylases polymerize Lipid II into glycan strands, releasing C55-PP:

Lipid II→Glycan strand+C55 PP .

Recycling of Bactoprenylpyrophosphate

After polymerization, C55-PP is dephosphorylated to regenerate bactoprenol (C55-P) for subsequent cycles:

Dephosphorylation by Phosphatases

-

Primary enzymes : BcrC and UppP in Bacillus subtilis; BacA in E. coli.

Kinase Activity

Inhibition by Antibiotics

This compound is targeted by antibiotics that disrupt cell wall synthesis:

Key Enzymes and Their Functions

| Enzyme | Function | Organism | Structural Features |

|---|---|---|---|

| UppS | Synthesizes C55-PP from FPP and IPP | Universal in bacteria | Homodimer with β-sheet core and α-helices |

| MraY | Transfers MurNAc-pentapeptide to C55-PP | Gram-positive | Integral membrane protein with 10 TM helices |

| BcrC | Dephosphorylates C55-PP | B. subtilis | Membrane-associated phosphatase |

Experimental Findings

-

UppS Activity

-

Bacitracin Resistance

-

Lipid II Binding

Eigenschaften

CAS-Nummer |

77124-32-4 |

|---|---|

Molekularformel |

C55H94O7P2 |

Molekulargewicht |

929.3 g/mol |

IUPAC-Name |

phosphono [(6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-6,10,14,18,22,26,30,34,38,42-decaenyl] hydrogen phosphate |

InChI |

InChI=1S/C55H94O7P2/c1-45(2)23-13-24-46(3)25-14-26-47(4)27-15-28-48(5)29-16-30-49(6)31-17-32-50(7)33-18-34-51(8)35-19-36-52(9)37-20-38-53(10)39-21-40-54(11)41-22-42-55(12)43-44-61-64(59,60)62-63(56,57)58/h23,25,27,29,31,33,35,37,39,41,55H,13-22,24,26,28,30,32,34,36,38,40,42-44H2,1-12H3,(H,59,60)(H2,56,57,58)/b46-25+,47-27+,48-29+,49-31+,50-33+,51-35+,52-37+,53-39+,54-41+ |

InChI-Schlüssel |

NYYGJYIZFTVADG-CYAIWNQHSA-N |

SMILES |

CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCOP(=O)(O)OP(=O)(O)O |

Isomerische SMILES |

CC(CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)CCOP(=O)(O)OP(=O)(O)O |

Kanonische SMILES |

CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCOP(=O)(O)OP(=O)(O)O |

Synonyme |

bactoprenylpyrophosphate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.